Cas no 1402452-10-1 (Hsmg-1 inhibitor 11e)

Hsmg-1 inhibitor 11eは、Hsmg-1(ヒトスモールモータータンパク質1)の活性を特異的に阻害する低分子化合物です。この化合物は、Hsmg-1のATPアーゼ活性を選択的に抑制し、細胞内の微小管依存性輸送プロセスを調節する能力を持ちます。11eは高い親和性と選択性を示し、他のモータータンパク質への影響を最小限に抑えることが特徴です。その優れた細胞透過性と安定性により、in vitroおよびin vivo研究において信頼性の高いツールとして利用可能です。さらに、構造最適化により代謝安定性が向上しており、長時間の作用が期待できます。Hsmg-1関連の細胞生物学研究や疾患メカニズム解明に有用な化合物です。

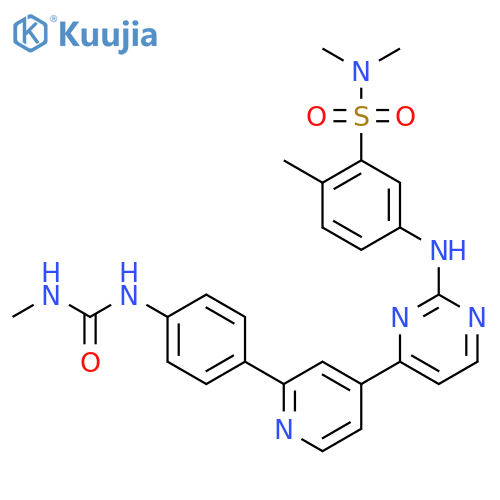

Hsmg-1 inhibitor 11e structure

商品名:Hsmg-1 inhibitor 11e

Hsmg-1 inhibitor 11e 化学的及び物理的性質

名前と識別子

-

- BDBM50394176

- Hsmg-1 inhibitor 11e

- 1402452-10-1

- AKOS040754684

- CS-0087608

- 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea

- CHEMBL2158861

- DA-64281

- HY-124760

- 1-(4-(4-(2-(3-(dimethylsulfamoyl)-4-methylanilino)pyrimidin-4-yl)pyridin-2-yl)phenyl)-3-methylurea

- MS-29604

- G17155

-

- インチ: 1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32)

- InChIKey: FOFHDVOENOAIGR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C=CC=1C)NC1N=CC=C(C2C=CN=C(C=2)C2C=CC(=CC=2)NC(NC)=O)N=1)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 517.18960892g/mol

- どういたいしつりょう: 517.18960892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 37

- 回転可能化学結合数: 7

- 複雑さ: 844

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 138

Hsmg-1 inhibitor 11e 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1232795-5mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99% | 5mg |

$860 | 2024-06-05 | |

| ChemScence | CS-0087608-100mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99.18% | 100mg |

$3900.0 | 2022-04-27 | |

| ChemScence | CS-0087608-25mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99.18% | 25mg |

$1650.0 | 2022-04-27 | |

| MedChemExpress | HY-124760-5mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99.81% | 5mg |

¥4800 | 2024-07-21 | |

| 1PlusChem | 1P01V7XW-50mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99% | 50mg |

$1501.00 | 2024-06-21 | |

| 1PlusChem | 1P01V7XW-100mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99% | 100mg |

$2383.00 | 2024-06-21 | |

| 1PlusChem | 1P01V7XW-5mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99% | 5mg |

$586.00 | 2024-06-21 | |

| 1PlusChem | 1P01V7XW-25mg |

hSMG-1 inhibitor 11e |

1402452-10-1 | 99% | 25mg |

$1124.00 | 2024-06-21 | |

| Ambeed | A1396143-25mg |

N,N,2-Trimethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |

1402452-10-1 | 97% | 25mg |

$1650.0 | 2024-07-17 | |

| Ambeed | A1396143-100mg |

N,N,2-Trimethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |

1402452-10-1 | 97% | 100mg |

$3900.0 | 2024-07-17 |

Hsmg-1 inhibitor 11e 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

1402452-10-1 (Hsmg-1 inhibitor 11e) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1402452-10-1)Hsmg-1 inhibitor 11e

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/100mg

価格 ($):432.0/720.0/1485.0/3510.0